molecular formula C9H16O2 B146572 Gamma-nonalactona CAS No. 104-61-0

Gamma-nonalactona

Número de catálogo: B146572
Número CAS: 104-61-0
Peso molecular: 156.22 g/mol
Clave InChI: OALYTRUKMRCXNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Gamma-nonalactone (also known as G-NL) is a naturally occurring compound found in a variety of plant species. It has been used in scientific research for its various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Agente aromatizante para la industria alimentaria

La gamma-nonalactona es un componente de sabor significativo del coco . Imparte un aroma fuerte, dulce y a coco, lo que la convierte en una opción popular como agente aromatizante en la industria alimentaria .

Descriptor de aroma en la industria vitivinícola

En la industria vitivinícola, la this compound se asocia con los descriptores de aroma a coco, dulce y frutas de hueso . Es ubicua en el vino, particularmente se han encontrado concentraciones altas en vinos tintos y vinos blancos dulces .

Compuesto odorífero activo en la industria arrocera

La this compound ha sido identificada como uno de los importantes compuestos odoríferos activos en el arroz fresco sin aroma . Contribuye al aroma único del arroz, mejorando la experiencia sensorial general .

Cebo atrayente para el control de plagas

La this compound es un posible cebo atrayente multi-específico para plagas de gorgojos del grano . Esta aplicación es particularmente útil en la industria agrícola para el control de plagas .

Patrón de referencia en química analítica

En química analítica, la this compound se puede utilizar como un patrón de referencia analítico para la identificación y cuantificación del analito en varias muestras . Esto es particularmente útil en el análisis de cromatografía de gases-olfatometría (GC-O) y cromatografía de gases-espectrometría de masas (GC-MS) <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-

Mecanismo De Acción

Target of Action

Gamma-nonalactone, also known as gamma-Nonanolactone, is an organic compound with the formula cyclo-O=COCHRCH2CH2 . It is a weakly volatile liquid that is colorless when pure, but typical samples are not . It is one of several gamma lactones, most of which have fruity scents and several are used commercially . .

Mode of Action

It is known that gamma-nonalactone is associated with coconut, sweet, and stone fruit aroma descriptors . This suggests that it may interact with olfactory receptors to produce these scent perceptions.

Biochemical Pathways

Gamma-nonalactone is mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids . The synthesis is accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol is used to remove the methanol generated during the process .

Pharmacokinetics

It is known that gamma-nonalactone is a weakly volatile liquid , suggesting that it could be absorbed through inhalation.

Result of Action

It is known that gamma-nonalactone is associated with coconut, sweet, and stone fruit aroma descriptors , suggesting that it may have effects on olfactory perception.

Action Environment

Environmental factors can influence the action, efficacy, and stability of gamma-nonalactone. For example, viticultural factors, the yeast strain used for fermentation, or the type/extent of oak influence utilized in winemaking can influence the presence and concentration of gamma-nonalactone .

Safety and Hazards

Gamma-nonalactone is moderately toxic by ingestion and is a skin irritant . It is combustible and when heated to decomposition, it emits acrid smoke and irritating fumes .

Direcciones Futuras

Gamma-nonalactone is a valuable lactone for perfumes and its production has been extensively studied . It is also a potential multi-species attractant lure for grain beetle pests . Future research could focus on its impact on New Zealand Pinot noir aroma and its biosynthesis from carbohydrates or renewable lipids .

Análisis Bioquímico

Biochemical Properties

It is known that it is an organic compound and is one of several gamma lactones

Cellular Effects

Recent studies demonstrated the repellent effect of γ-octalactone, a similar compound, on adult female Culex pipiens quinquefasciatus . Repellent effects of other four aliphatic lactones were also found in larvae of the same species and Aedes aegypti . In addition, some aliphatic lactones were found to have a larvicidal effect in both species .

Molecular Mechanism

It is known that the synthesis of γ-nonalactone can be accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol was used to remove the methanol generated during the process .

Temporal Effects in Laboratory Settings

It is known that γ-nonalactone is a linear aliphatic lactone ubiquitous in wine, associated with coconut, sweet, and stone fruit aroma descriptors . A model wine calibration, with concentrations of γ-nonalactone from 0 to 100 µg L−1, was shown to have excellent linearity (R2 > 0.99), reproducibility (0.72%), and repeatability (0.38%) .

Dosage Effects in Animal Models

The dosage effects of Gamma-nonalactone in animal models are not well-documented. It is known that γ-dodecalactone, a similar compound, showed the best larvicidal effect with an LC 50 of 12.85 and 12.03 ppm for Ae. aegypti and Cx. pipiens quinquefasciatus, respectively . On the other hand, γ-nonalactone and δ-nonalactone did not show toxicological effects at the doses evaluated in both species .

Metabolic Pathways

It is known that the innate ability of Ashbya gossypii for de novo production of γ-lactones from glucose was evaluated and improved . By means of metabolic engineering, key enzymatic steps involved in their production were elucidated .

Transport and Distribution

It is known that γ-nonalactone is a weakly volatile liquid

Subcellular Localization

It is known that γ-nonalactone is a weakly volatile liquid

Propiedades

IUPAC Name

5-pentyloxolan-2-one
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InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0034229
Record name gamma-Nonanolactone
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Molecular Weight

156.22 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour
Record name 2(3H)-Furanone, dihydro-5-pentyl-
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/
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Boiling Point

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C.
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Solubility

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol)
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Density

0.958-0.966 at 25 °C, 0.958-0.966
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Color/Form

Colorless to slightly yellow liquid

CAS No.

104-61-0, 82373-92-0, 57084-16-9
Record name (±)-γ-Nonalactone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How is gamma-Nonalactone perceived differently in various matrices?

A1: Studies have shown that the perceived aroma of gamma-Nonalactone can shift based on the surrounding matrix. For example, in apricots, its low odor activity value (OAV) results in a less pronounced contribution to the overall aroma profile. [] Conversely, in Chardonnay wines, it has been linked to oak-related sensory attributes. [] This highlights the complexity of aroma perception and the interplay of different volatile compounds.

Q2: What are the natural sources of gamma-Nonalactone?

A2: Gamma-Nonalactone is naturally present in various fruits, including peaches and apricots. [, ] It is also found in certain types of wines, such as Chardonnay and Botrytis-affected wines. [, , , ]

Q3: How does gamma-Nonalactone contribute to the flavor of beef?

A3: Research suggests that gamma-Nonalactone, alongside gamma-Octalactone, plays a role in the desirable flavor profile of Wagyu beef. The presence of oxygen during storage was found to be crucial for the development of these lactones in the meat. []

Q4: Can gamma-Nonalactone be produced through fermentation?

A4: Yes, certain yeast strains like Sporidiobolus salmonicolor are known to produce gamma-Nonalactone during fermentation, contributing to the peach-like aroma of the culture media. [] This microbial production offers a potential alternative to obtaining this flavor compound from natural sources.

Q5: What is the chemical formula and molecular weight of gamma-Nonalactone?

A5: Gamma-Nonalactone has the chemical formula C9H16O2 and a molecular weight of 156.22 g/mol. [, ]

Q6: Are there different enantiomers of gamma-Nonalactone, and do they have different aroma properties?

A6: Yes, gamma-Nonalactone exists as two enantiomers: (R)-gamma-Nonalactone and (S)-gamma-Nonalactone. These enantiomers can exhibit different aroma thresholds and contribute to distinct flavor nuances. [] For instance, in red and botrytized wines, the (R)-enantiomer of gamma-Nonalactone was found to be more prevalent than the (S)-enantiomer. []

Q7: Can gamma-Nonalactone be synthesized chemically?

A7: Yes, various synthetic methods have been developed for producing gamma-Nonalactone. One approach involves a multi-step process starting from n-hexanol and acrylic acid, utilizing a heating reactor and specific catalysts and driers to enhance yield and minimize side reactions. []

Q8: What analytical techniques are commonly employed for the identification and quantification of gamma-Nonalactone?

A8: Several analytical methods are used to analyze gamma-Nonalactone. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identification and quantification, often combined with extraction techniques like Solid-Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE). [, , , ] Other techniques include Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for assessing odor activity and sensory contribution. [, , , ]

Q9: Beyond its use as a flavoring agent, are there other potential applications of gamma-Nonalactone?

A9: Research suggests that gamma-Nonalactone, combined with other aroma compounds, could potentially act as a feed attractant in aquaculture. This application has been explored in zebrafish, where specific flavor combinations showed promising results in enhancing feed intake and promoting growth. []

Q10: Could gamma-Nonalactone play a role in masking unwanted odors?

A10: Some research suggests that gamma-Nonalactone, along with other compounds, could be incorporated into compositions designed to combat or mask unpleasant odors, particularly those arising during laundry processes. []

Q11: How does gamma-Nonalactone contribute to the flavor profile of beer?

A11: In beer, gamma-Nonalactone is often associated with staling flavors that develop during aging. Its concentration, along with other staling compounds like beta-Damascenone, can be influenced by factors such as pH and storage conditions. []

Q12: Does the use of lipoxygenase-less (LOX-less) barley malt affect the levels of gamma-Nonalactone in beer?

A12: Studies have shown that beers brewed using LOX-less barley malt tend to contain lower concentrations of gamma-Nonalactone, particularly after aging, compared to beers brewed with conventional barley malt. [] This suggests that LOX-less barley malt could contribute to improved flavor stability in beer.

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